11-(4-Hydroxybutoxy)undecanoic acid
Description
Properties
IUPAC Name |
11-(4-hydroxybutoxy)undecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c16-12-8-10-14-19-13-9-6-4-2-1-3-5-7-11-15(17)18/h16H,1-14H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQFVRSSKPNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCCCO)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540027 | |
| Record name | 11-(4-Hydroxybutoxy)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41241-58-1 | |
| Record name | 11-(4-Hydroxybutoxy)undecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41241-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-(4-Hydroxybutoxy)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecanoic acid, 11-(4-hydroxybutoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Hydroxybutoxy)undecanoic acid can be achieved through several methods. One common approach involves the reaction of undecanoic acid with 4-hydroxybutanol under acidic or basic conditions to form the desired ester. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 11-(4-Hydroxybutoxy)undecanoic acid may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-(4-Hydroxybutoxy)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 11-(4-oxobutoxy)undecanoic acid.
Reduction: Formation of 11-(4-hydroxybutoxy)undecanol.
Substitution: Formation of 11-(4-halobutoxy)undecanoic acid.
Scientific Research Applications
11-(4-Hydroxybutoxy)undecanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and cellular processes.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 11-(4-Hydroxybutoxy)undecanoic acid involves its interaction with cellular membranes and metabolic pathways. The compound can modulate the expression of genes involved in lipid metabolism and cell wall assembly, leading to its antifungal effects. It may also interfere with mRNA processing and protein synthesis, further contributing to its biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Undecanoic Acid Derivatives
Research Findings and Implications
- Substituent Effects : The hydroxybutoxy group balances hydrophilicity and chain flexibility, contrasting with sulfur-containing analogs (higher binding affinity) or furan derivatives (metabolic instability).
- Protein Interactions : Mercapto and dansyl derivatives excel in probing enzymatic or transport proteins, while the hydroxybutoxy variant may favor membrane integration.
- Synthetic Versatility : Ester/amide derivatives (e.g., OAM2) highlight tunable solubility for environmental applications, whereas FMOC-protected analogs are pivotal in peptide engineering.
Q & A
Q. What are the recommended synthetic routes for 11-(4-Hydroxybutoxy)undecanoic acid, and what parameters critically influence reaction yield?
- Methodological Answer : Synthesis typically involves etherification or esterification of undecanoic acid derivatives. For example, introducing the 4-hydroxybutoxy group may require protective group strategies (e.g., tert-butyloxycarbonyl [Boc] protection) to prevent side reactions. A plausible route could involve:
Activation : React 11-bromoundecanoic acid with 4-hydroxybutanol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Critical parameters include reaction temperature (60–80°C optimal for ether formation), solvent polarity, and stoichiometric ratios (excess 4-hydroxybutanol improves yield). Monitoring via TLC or HPLC is advised to track intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 11-(4-Hydroxybutoxy)undecanoic acid?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the ether linkage (δ ~3.5–3.7 ppm for -O-CH₂- groups) and carboxylic acid proton (δ ~12 ppm). DEPT-135 helps assign carbon types .
- FT-IR : Look for absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1100 cm⁻¹ (C-O-C ether stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M-H]⁻ at m/z 287.2 (calculated for C₁₅H₂₈O₄) .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity. Mobile phases often use acetonitrile/water (0.1% formic acid) .
Q. What biological activities are reported for structurally similar undecanoic acid derivatives, and how might the 4-hydroxybutoxy moiety modulate these properties?
- Methodological Answer : Undecanoic acid derivatives exhibit antifungal activity (e.g., inhibition of Candida albicans via membrane disruption) and acetylcholinesterase inhibition (IC₅₀ ~50 µM) . The 4-hydroxybutoxy group may enhance solubility in polar solvents (due to hydroxylation) and alter pharmacokinetics by increasing hydrogen-bonding interactions with target proteins. Comparative studies using molecular docking (e.g., AutoDock Vina) could predict binding affinity changes .
Advanced Research Questions
Q. How can contradictory data on the solubility of 11-(4-Hydroxybutoxy)undecanoic acid in aqueous versus organic solvents be resolved experimentally?
- Methodological Answer : Conflicting solubility reports may arise from pH-dependent ionization of the carboxylic acid group (pKa ~4.5–5.0). To resolve:
pH-Varied Solubility Tests : Measure solubility in buffered solutions (pH 2–9) using UV-Vis spectroscopy or gravimetric analysis .
Partition Coefficient (LogP) : Determine via shake-flask method (octanol/water) to quantify hydrophobicity. The hydroxyl group in the butoxy chain is expected to reduce LogP compared to unmodified undecanoic acid (LogP ~4.5) .
Molecular Dynamics Simulations : Predict solvent interactions using software like GROMACS to model hydration shells .
Q. What strategies improve regioselectivity during the introduction of the 4-hydroxybutoxy group to minimize by-products like di-etherified species?
- Methodological Answer :
- Protective Groups : Temporarily protect the hydroxyl group in 4-hydroxybutanol (e.g., silylation with TBDMS-Cl) to limit over-alkylation .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Reaction Monitoring : Employ inline FT-IR or LC-MS to detect early-stage by-products and adjust reactant ratios dynamically .
Q. How does the 4-hydroxybutoxy group influence interactions with lipid bilayers or enzymatic targets compared to undecanoic acid?
- Methodological Answer :
- Membrane Permeability Assays : Use fluorescent probes (e.g., Laurdan) in liposome models to compare membrane fluidity changes. The hydroxyl group may reduce penetration into hydrophobic lipid tails .
- Enzyme Kinetics : Conduct acetylcholinesterase inhibition assays (Ellman’s method) to measure IC₅₀ shifts. Molecular docking (e.g., Schrödinger Suite) can visualize hydrogen bonds between the hydroxyl group and enzyme active sites (e.g., Ser203, Glu334) .
- MD Simulations : Simulate binding trajectories to quantify interaction energies (e.g., van der Waals, electrostatic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
